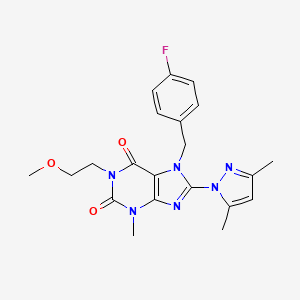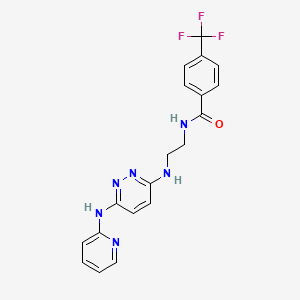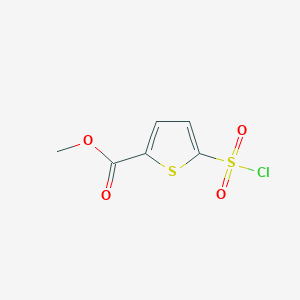
Methyl 5-(chlorosulfonyl)thiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-(chlorosulfonyl)thiophene-2-carboxylate is a chemical compound with the CAS Number: 69816-03-1 . It has a molecular weight of 240.69 . The IUPAC name for this compound is methyl 5-(chlorosulfonyl)-2-thiophenecarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H5ClO4S2/c1-11-6(8)4-2-3-5(12-4)13(7,9)10/h2-3H,1H3 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . . The compound should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
1. Pharmaceutical and Herbicide Preparation
Methyl 3 - chlorosulfonyl - thiophene - 2 - carboxylate, a related compound to Methyl 5-(chlorosulfonyl)thiophene-2-carboxylate, is an intermediate in the production of pharmaceuticals and herbicides. The manufacturing process involves using acetic acid as a solvent, which requires effective recovery and reuse techniques due to environmental concerns (Wang Tian-gui, 2006).
2. Synthesis of Long-Chain Esters
The compound is used in the synthesis of long-chain esters with remote hydroxyl and carboxyl groups. It acts as a synthetic equivalent in electrophilic reactions facilitated by samarium diiodide. This synthesis has implications in creating antiarthritis agents, shellac components, and inhibitory agents for spore germination (Yang et al., 2000).
3. Synthesis of Tinoxicam Intermediates
In the synthesis of Tinoxicam, a nonsteroidal anti-inflammatory drug, Methyl 3-amino-2-thiophene methyl carboxylate, a derivative of the mentioned compound, is used as an intermediate. The synthesis process involves steps like chlorosulfonylation and cyclization, indicating its role in complex pharmaceutical synthesis processes (Liu Jin, 2005).
4. Development of Tumor-Selective Agents
Methyl‐2‐amino‐5‐[2‐(4‐methoxyphenethyl)]thiophene‐3‐carboxylate, a structurally related compound, has been identified as a prototype for tumor-selective agents. It selectively inhibits the proliferation of various tumor cell lines, suggesting its potential in developing targeted cancer therapies (Joice Thomas et al., 2014).
5. Synthesis of Novel Thiophene and Benzothiophene Derivatives as Cytotoxic Agents
The compound plays a role in the design and synthesis of thiophene and benzothiophene derivatives, which show promise as anti-cancer agents. The synthesized compounds have shown activity against various tumor cell lines, highlighting their potential in cancer treatment (R. Mohareb et al., 2016).
6. Genotoxic and Carcinogenic Potential Assessment
In assessing the genotoxic and carcinogenic potentials of thiophene derivatives, including Methyl 3‐amino‐4‐methylthiophene‐2‐carboxylate, a precursor to the mentioned compound, techniques like the Ames test and the Comet assay are used. This demonstrates the compound's relevance in toxicological studies (Alban Lepailleur et al., 2014).
7. Microporous Metal-Organic Frameworks
Functionalization of microporous lanthanide-based metal-organic frameworks using methyl-substituted thieno[2,3-b]thiophene dicarboxylate demonstrates its application in creating frameworks with potential gas adsorption, sensing properties, and significant magnetic properties (Suna Wang et al., 2016).
Safety and Hazards
Methyl 5-(chlorosulfonyl)thiophene-2-carboxylate is associated with several hazard statements, including H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The compound’s safety data sheet (MSDS) provides more detailed safety information .
Wirkmechanismus
Biochemical Pathways
The biochemical pathways affected by Methyl 5-(chlorosulfonyl)thiophene-2-carboxylate are not fully known. As a chlorosulfonyl compound, it may potentially interfere with sulfonation pathways or other processes involving sulfur. This is speculative and requires further investigation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined through rigorous pharmacokinetic studies .
Result of Action
The molecular and cellular effects of This compound Given the current lack of research on this compound, it is difficult to predict its potential effects on cellular signaling, gene expression, or other biological processes .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound Factors such as temperature, pH, and the presence of other chemicals could potentially affect its stability and activity .
Eigenschaften
IUPAC Name |
methyl 5-chlorosulfonylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO4S2/c1-11-6(8)4-2-3-5(12-4)13(7,9)10/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYROAJKOQOLJBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(S1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69816-03-1 |
Source


|
| Record name | methyl 5-(chlorosulfonyl)thiophene-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-benzyl-N-(1-methoxypropan-2-yl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2688697.png)

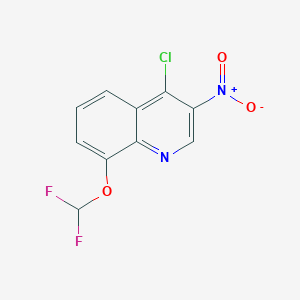
![8-(5-chloro-2-methylphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2688700.png)
![1-[1-(2,2,2-Trifluoroacetyl)-1,4-diazaspiro[5.5]undecan-4-yl]prop-2-en-1-one](/img/structure/B2688702.png)
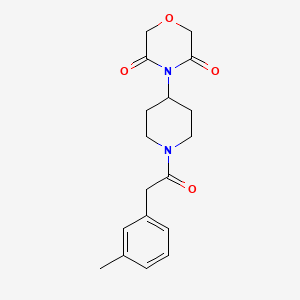
![N-(3-chloro-2-methylphenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B2688708.png)
![5,6-dichloro-N-cyclopropyl-N-[1-(pyridin-3-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2688710.png)
![5-{1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-1-methyl-1H-pyrazole](/img/structure/B2688713.png)
![1-Methyl-6-azabicyclo[3.2.1]octan-4-ol hydrochloride](/img/structure/B2688715.png)
